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Compound of Interest

Compound Name: 4-Methylcyclohexanol

Cat. No.: B165703 Get Quote

4-Methylcyclohexanol exists as two primary stereoisomers: cis-4-methylcyclohexanol and

trans-4-methylcyclohexanol. The spatial arrangement of the methyl (-CH₃) and hydroxyl (-

OH) groups relative to the cyclohexane ring dictates the molecule's conformational stability,

which in turn governs its macroscopic thermochemical properties.

In the more stable chair conformation, substituents can occupy either an axial or equatorial

position. The trans isomer is energetically favored as it can adopt a conformation where both

the larger methyl group and the hydroxyl group are in equatorial positions, minimizing steric

strain. The cis isomer, conversely, is forced to have one substituent in the less stable axial

position. This fundamental difference in thermodynamic stability is the primary determinant of

the variations observed in their enthalpies of formation, combustion, and other key

thermochemical parameters.
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Caption: Chair conformations of trans and cis-4-methylcyclohexanol.

Core Thermochemical Data: A Comparative Analysis
The thermochemical properties of a compound are critical for process design, safety analysis,

and understanding reaction equilibria. The following tables summarize the key experimental

data for the isomers of 4-methylcyclohexanol, primarily sourced from the NIST Chemistry

WebBook.[1][2][3]

Enthalpy of Formation and Combustion
The standard enthalpy of formation (ΔfH°) represents the energy change when one mole of a

compound is formed from its constituent elements in their standard states. The standard

enthalpy of combustion (ΔcH°) is the energy released when one mole of a compound

undergoes complete combustion with oxygen.

Property Isomer Value (kJ/mol) Source

Enthalpy of Formation

(liquid)
cis- -420.3 ± 1.6 NIST[2]

trans- -438.3 ± 1.7 NIST[3]

Enthalpy of

Combustion (liquid)
cis- -4347.4 ± 1.6 NIST[2]

trans- -4329.4 ± 1.7 NIST[3]

Expert Insight: The data aligns perfectly with stereochemical theory. The trans isomer, being

more stable, has a more negative (more favorable) enthalpy of formation. Consequently, the

less stable cis isomer releases more energy upon combustion, as it starts from a higher initial

energy state.

Phase Change Properties
Phase change characteristics, including boiling point, melting point, and enthalpies of

transition, are fundamental for purification, formulation, and material handling.
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Property Isomer Value Source(s)

Boiling Point cis- 174 °C Chemcasts[4]

trans- 173-175 °C (lit.) Sigma-Aldrich

Mixture 171-173 °C (lit.) Sigma-Aldrich

Melting Point cis- -9.2 °C
PubChem,

Chemcasts[4][5]

trans- 80.25 °C Chemcasts[6]

Enthalpy of

Vaporization (ΔvapH°)
cis- 60.85 kJ/mol Chemcasts[4]

trans- 61.16 kJ/mol Chemcasts[6]

Expert Insight: The dramatic difference in melting points is a key physical distinction. The

higher melting point of the trans isomer is due to its greater molecular symmetry, which allows

for more efficient packing and stronger intermolecular forces in the crystal lattice.

Heat Capacity
The constant pressure heat capacity (Cp) measures the amount of heat required to raise the

temperature of a substance by one degree Celsius at constant pressure. It is vital for heat

transfer calculations in chemical processes.

Property
Isomer /
Mixture

Value (J/mol·K)
Temperature
(K)

Source

Liquid Heat

Capacity

(Cp,liquid)

Mixture 202.1 290 NIST[7]

cis- 225.106 298.15 Chemcasts[4]

trans- 177.9 298.15 Chemcasts[6]

Experimental Determination Protocols
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Accurate thermochemical data relies on precise and validated experimental techniques. The

two cornerstone methods for the properties discussed are Combustion Calorimetry and

Differential Scanning Calorimetry (DSC).

Protocol: Enthalpy of Combustion via Bomb Calorimetry
This protocol outlines the determination of the enthalpy of combustion for a liquid sample like 4-
methylcyclohexanol. The principle involves combusting a known mass of the sample in a

constant-volume container (the "bomb") and measuring the temperature change of the

surrounding water bath.[8][9]

Methodology:

Sample Preparation: Accurately weigh approximately 1.0-1.5 g of 4-methylcyclohexanol
into a crucible.

Calorimeter Setup: Place the crucible in the bomb calorimeter. Attach a nickel-chromium fuse

wire so it is in contact with the sample.

Assembly: Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

Immersion: Submerge the sealed bomb in a precisely measured mass of water within the

calorimeter's insulated bucket.

Equilibration: Allow the system to reach thermal equilibrium while stirring the water. Record

the initial temperature (T₁) for several minutes to establish a baseline.

Ignition: Ignite the sample by passing an electric current through the fuse wire.

Temperature Monitoring: Record the water temperature at regular intervals until it reaches a

maximum (T₂) and then begins to cool.

Calculation: The heat released by the combustion (qcomb) is calculated using the total heat

capacity of the calorimeter system (Ccal, determined by calibrating with a standard like

benzoic acid) and the corrected temperature rise (ΔT).

qcomb = Ccal × ΔT
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Conversion to Molar Enthalpy: Convert the heat released to the molar enthalpy of

combustion (ΔcH°) by dividing by the number of moles of the alcohol burned.

1. Weigh Sample

2. Place in Bomb & Attach Fuse

3. Pressurize with O₂

4. Submerge in Water Bath

5. Record Initial Temp (T₁)

6. Ignite Sample

7. Record Max Temp (T₂)

8. Calculate q_comb = C_cal * ΔT

9. Calculate Molar ΔcH°
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Caption: Workflow for Bomb Calorimetry.

Protocol: Thermal Analysis via Differential Scanning
Calorimetry (DSC)
DSC is a powerful technique for measuring heat flow into or out of a sample as a function of

temperature or time.[10][11] It is ideal for determining melting points, enthalpies of fusion, and

heat capacity.[12][13]

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of 4-methylcyclohexanol into a hermetically

sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell

with an inert gas (e.g., nitrogen) to prevent oxidation.[13]

Thermal Program (for Melting Point & ΔfusH):

Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C

for cis, 50°C for trans).

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition.

An endothermic peak will be observed. The onset temperature of this peak corresponds to

the melting point, and the integrated area of the peak corresponds to the enthalpy of

fusion (ΔfusH).

Thermal Program (for Heat Capacity, Cp):

Perform a baseline run with two empty pans.

Run a standard material (e.g., sapphire) of known heat capacity.

Run the 4-methylcyclohexanol sample using the same temperature program.
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The heat capacity of the sample is calculated by comparing the heat flow difference

between the sample and the baseline with that of the sapphire standard.

Data Analysis: Use the instrument's software to determine onset temperatures, integrate

peak areas, and calculate heat capacity.
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3. Place Sample & Ref
Pans in DSC Cell

4. Set Thermal Program
(e.g., Ramp 10°C/min)

5. Purge with N₂ Gas

6. Initiate Run

7. Record Heat Flow
vs. Temperature

8. Integrate Peak Area for ΔH_fus 9. Determine Onset for T_m
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Define Molecular
Structure (Isomer)
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(e.g., DFT)

Frequency Calculation

Calculate Zero-Point
Vibrational Energy (ZPVE)
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Corrections (H, S)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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